((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine
Description
Properties
IUPAC Name |
4-chloro-2-nitro-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S/c20-15-6-11-19(18(12-15)22(23)24)28(25,26)21-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYFDQLCWNXQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((4-Chloro-2-nitrophenyl)sulfonyl)(4-(phenylmethoxy)phenyl)amine, with the chemical formula CHClNOS and a molecular weight of 418.86 g/mol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 418.86 g/mol
- CAS Number : 1022052-34-1
- Density : Not specified
- Melting Point : Not specified
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as an inhibitor in biochemical pathways and potential therapeutic applications.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to metabolic pathways. For instance, it has been noted for its inhibitory effects on acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity and metabolic syndrome treatments .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, although detailed mechanisms remain to be elucidated. Its structural components may contribute to its interaction with microbial cell membranes or metabolic pathways .
- Cytotoxicity in Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific pathways involved in inducing apoptosis or inhibiting cell proliferation are areas of ongoing research .
Case Studies and Research Findings
Scientific Research Applications
The compound has shown potential in several biological applications, primarily due to its antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit substantial antibacterial effects by inhibiting folic acid synthesis in bacteria. Studies have demonstrated that related compounds can effectively target Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of halogenated phenyl groups enhances lipophilicity, improving membrane penetration and overall efficacy against pathogens .
Anticancer Potential
Investigations into the anticancer properties of sulfonamide derivatives reveal their ability to modulate pathways involved in cancer cell survival. For instance, certain derivatives have induced apoptosis in human cancer cell lines, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance anticancer activity .
Antiviral Effects
Emerging studies suggest that compounds structurally related to this compound may inhibit viral replication. For example, certain derivatives have shown promise in inhibiting hepatitis B virus (HBV) replication in vitro, linked to increased levels of antiviral proteins .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
A. ((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine (C₁₂H₉ClN₂O₄S, MW 312.73)
- Key differences : Lacks the benzyloxy group, replaced by a simpler phenyl ring.
- Implications : Reduced steric hindrance and lower molecular weight compared to the target compound, likely improving solubility but decreasing lipophilicity .
B. 4-((3-Chlorophenyl)sulfonyl)aniline (C₁₂H₁₀ClNO₂S, MW 267.73)
C. Benzenamine, 4-chloro-2-nitro-N-phenyl (C₁₂H₉ClN₂O₂, MW 248.66)
- Key differences : A simple diphenylamine structure without a sulfonamide or benzyloxy group.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~420.87 | 3.8 | <0.1 | Sulfonamide, Nitro, Chloro, Benzyloxy |
| ((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine | 312.73 | 2.5 | 0.5 | Sulfonamide, Nitro, Chloro |
| 4-((3-Chlorophenyl)sulfonyl)aniline | 267.73 | 2.1 | 1.2 | Sulfonamide, Chloro |
| Benzenamine, 4-chloro-2-nitro-N-phenyl | 248.66 | 2.9 | 0.3 | Amine, Nitro, Chloro |
- Target Compound : Higher molecular weight and LogP indicate greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- 4-((3-Chlorophenyl)sulfonyl)aniline : Improved solubility due to absence of nitro and benzyloxy groups, making it more suitable for formulations requiring moderate hydrophilicity .
Stability and Reactivity
- Nitro Group: Enhances stability of the sulfonamide bond in the target compound via electron withdrawal, reducing hydrolysis rates compared to non-nitro analogs .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
